molecular formula C16H14ClN5OS B10941450 4-[(E)-(2-{5-[(4-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}hydrazinylidene)methyl]phenol

4-[(E)-(2-{5-[(4-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}hydrazinylidene)methyl]phenol

Cat. No.: B10941450
M. Wt: 359.8 g/mol
InChI Key: LCWKXCIHDKZBOC-GIJQJNRQSA-N
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Description

4-HYDROXYBENZALDEHYDE 1-{5-[(4-CHLOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}HYDRAZONE is a complex organic compound that combines multiple functional groups, including a hydroxybenzaldehyde moiety, a chlorobenzylsulfanyl group, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-HYDROXYBENZALDEHYDE 1-{5-[(4-CHLOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}HYDRAZONE typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-HYDROXYBENZALDEHYDE 1-{5-[(4-CHLOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}HYDRAZONE can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Alcohols and related derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-HYDROXYBENZALDEHYDE 1-{5-[(4-CHLOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}HYDRAZONE has several scientific research applications:

    Medicinal Chemistry: It can be used as a precursor for the synthesis of various pharmacologically active compounds.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Material Science: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-HYDROXYBENZALDEHYDE 1-{5-[(4-CHLOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}HYDRAZONE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence various biochemical pathways, including oxidative stress response, signal transduction, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxybenzaldehyde: A simpler compound with similar functional groups but lacking the triazole and chlorobenzylsulfanyl moieties.

    4-Chlorobenzaldehyde: Contains the chlorobenzyl group but lacks the hydroxy and triazole functionalities.

    1,2,4-Triazole Derivatives: Compounds containing the triazole ring but differing in other substituents.

Uniqueness

4-HYDROXYBENZALDEHYDE 1-{5-[(4-CHLOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}HYDRAZONE is unique due to its combination of multiple functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H14ClN5OS

Molecular Weight

359.8 g/mol

IUPAC Name

4-[(E)-[[3-[(4-chlorophenyl)methylsulfanyl]-1H-1,2,4-triazol-5-yl]hydrazinylidene]methyl]phenol

InChI

InChI=1S/C16H14ClN5OS/c17-13-5-1-12(2-6-13)10-24-16-19-15(21-22-16)20-18-9-11-3-7-14(23)8-4-11/h1-9,23H,10H2,(H2,19,20,21,22)/b18-9+

InChI Key

LCWKXCIHDKZBOC-GIJQJNRQSA-N

Isomeric SMILES

C1=CC(=CC=C1CSC2=NNC(=N2)N/N=C/C3=CC=C(C=C3)O)Cl

Canonical SMILES

C1=CC(=CC=C1CSC2=NNC(=N2)NN=CC3=CC=C(C=C3)O)Cl

Origin of Product

United States

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